[4,4'-Bi-2H-1-benzopyran]-2,2'-dione
Description
Contextualization within Coumarin (B35378) Chemistry and Dimerization
Coumarins are a large class of naturally occurring and synthetic benzopyrone compounds. The core coumarin structure is a versatile scaffold, and its derivatives are known for a wide range of biological activities. The dimerization of coumarin units to form bicoumarins introduces a new level of structural complexity and can significantly alter the molecule's properties.
The formation of [4,4'-Bi-2H-1-benzopyran]-2,2'-dione is a result of a dimerization process where two coumarin molecules are joined by a carbon-carbon bond between their respective C4 positions. This linkage is distinct from other common bicoumarin structures, such as the 3,3'-linked derivatives. The nature of the linkage is a critical determinant of the molecule's three-dimensional structure and, consequently, its chemical reactivity and biological interactions.
Several synthetic strategies can be employed to achieve this dimerization. One potential method is the photodimerization of coumarin itself. Upon exposure to ultraviolet light, coumarin can undergo a [2+2] cycloaddition to form a cyclobutane (B1203170) ring, leading to various dimeric isomers, including head-to-head and head-to-tail adducts. nih.govnankai.edu.cnresearchgate.netmdpi.comresearchgate.net While this method can produce a mixture of isomers, specific reaction conditions can favor the formation of certain linkages.
Another plausible synthetic route is the Ullmann coupling reaction . This reaction involves the copper-catalyzed coupling of two aryl halide molecules. byjus.comwikipedia.orgnih.govorganic-chemistry.org In this context, a 4-halocoumarin, such as 4-bromocoumarin, could be subjected to Ullmann conditions to facilitate the formation of a 4,4'-bicoumarin. acs.org This method offers a more direct and potentially more selective approach to synthesizing the desired this compound.
The more commonly encountered bicoumarins are often synthesized from 4-hydroxycoumarin (B602359), typically through condensation reactions with aldehydes. chesci.comnih.gov These reactions, however, generally lead to the formation of 3,3'-methylene-bis-coumarins.
Historical Perspectives on Bicoumarin Synthesis and Isolation
The history of bicoumarins is intrinsically linked to the discovery of dicoumarol , a 3,3'-methylene-bis-4-hydroxycoumarin. In the 1920s, a mysterious bleeding disease in cattle was traced back to the consumption of spoiled sweet clover hay. ias.ac.in It was later discovered that the hemorrhagic agent was dicoumarol, a fungal metabolite of coumarin. ias.ac.in This discovery spurred significant research into the synthesis and biological activity of bicoumarin derivatives.
While the historical focus has been predominantly on 3,3'-linked bicoumarins due to the significance of dicoumarol, the synthesis of other linkage isomers, including 4,4'-bicoumarins, has been an area of academic and research interest. The development of synthetic methodologies like the Ullmann coupling in the early 20th century provided the chemical tools necessary to explore the synthesis of a wider range of biaryl compounds, including those with a 4,4'-linkage. wikipedia.orgnih.gov
The isolation of bicoumarins from natural sources has also been a significant area of research. While coumarins themselves are widespread in the plant kingdom, naturally occurring bicoumarins are less common. who.intnih.gov Their isolation typically involves extraction from plant materials using various organic solvents, followed by chromatographic separation and purification. nih.gov
Structural Isomerism within Bicoumarin Derivatives
Structural isomerism is a key feature of bicoumarin chemistry, arising from the various ways in which the two coumarin units can be linked and substituted. Isomers are molecules that share the same molecular formula but have different arrangements of atoms. docbrown.info This difference in arrangement can lead to distinct physical and chemical properties. For bicoumarin derivatives, including this compound, several types of structural isomerism are possible:
Chain Isomerism : This type of isomerism arises when there are alkyl substituents on the bicoumarin scaffold. The carbon skeleton of these substituents can be arranged in different ways, leading to chain isomers. For instance, a butyl-substituted bicoumarin could exist as an n-butyl, sec-butyl, iso-butyl, or tert-butyl isomer. Each of these isomers would have a different branching structure in its alkyl chain, which can affect the molecule's lipophilicity and steric profile. youtube.com
Functional Group Isomerism : This occurs when the molecular formula can accommodate different functional groups. While the core of this compound is defined by its lactone (ester) functional groups, derivatives of bicoumarins could potentially exhibit functional group isomerism. For example, a derivative with a molecular formula that could also form a different type of heterocyclic ring system or contain different oxygen-containing functional groups would be a functional group isomer.
Structure
2D Structure
3D Structure
Properties
CAS No. |
118545-81-6 |
|---|---|
Molecular Formula |
C18H10O4 |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
4-(2-oxochromen-4-yl)chromen-2-one |
InChI |
InChI=1S/C18H10O4/c19-17-9-13(11-5-1-3-7-15(11)21-17)14-10-18(20)22-16-8-4-2-6-12(14)16/h1-10H |
InChI Key |
GXXIMPKQYVNGAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)O2)C3=CC(=O)OC4=CC=CC=C43 |
Origin of Product |
United States |
Synthetic Methodologies for 4,4 Bi 2h 1 Benzopyran 2,2 Dione and Its Derivatives
Classical Coupling Reactions
Classical coupling reactions form the cornerstone for the synthesis of [4,4'-Bi-2H-1-benzopyran]-2,2'-dione. These reactions can be broadly categorized into reductive, oxidative, and Ullmann-type coupling approaches, each offering distinct advantages and utilizing different precursor molecules.
Reductive Coupling Approaches
Reductive coupling methodologies for the synthesis of this compound typically involve the dehalogenative dimerization of 4-halocoumarin precursors. While specific examples detailing the direct synthesis of the parent this compound via this method are not extensively documented in readily available literature, the strategy is a recognized pathway for the formation of C-C bonds between aryl halides. This approach would theoretically involve the reduction of a 4-halocoumarin, such as 4-chloro or 4-bromocoumarin, using a suitable reducing agent to generate a reactive intermediate that subsequently dimerizes.
Oxidative Coupling Reactions
Oxidative coupling reactions provide a direct route to this compound from the readily available precursor, 4-hydroxycoumarin (B602359). These methods rely on the oxidation of 4-hydroxycoumarin to generate a radical intermediate, which then undergoes dimerization. This can be achieved through both metal-mediated and biocatalytic approaches.
Manganese(III) acetate, often in the presence of an acid such as perchloric acid (HClO₄), is a known oxidizing agent for the coupling of phenolic compounds. wikipedia.org The mechanism involves the oxidation of the phenol (B47542) to a phenoxy radical. In the case of 4-hydroxycoumarin, this would lead to the formation of a radical at the 3-position, which through resonance can also be localized at the 4-position. Dimerization of this radical intermediate would then yield the desired this compound. While the general principle of Mn(OAc)₃-mediated oxidative coupling is well-established for phenols, specific and detailed research findings for its application in the synthesis of this compound, including reaction conditions and yields, require more targeted investigation. nih.govwikipedia.org
Manganese-mediated coupling reactions are radical coupling reactions initiated by a manganese(III) salt, typically manganese(III) acetate. wikipedia.org These reactions involve the single-electron oxidation of a carbonyl compound to an α-oxoalkyl radical. wikipedia.org
Table 1: Hypothetical Data for Mn(OAc)₃-Mediated Oxidative Coupling This table is based on the general principles of Mn(OAc)₃-mediated oxidative coupling of phenols and requires specific experimental validation for the synthesis of this compound.
| Entry | Substrate | Oxidant System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Hydroxycoumarin | Mn(OAc)₃ / HClO₄ | Acetic Acid | Reflux | 12 | Data not available |
Biocatalytic methods offer a green and selective alternative for the synthesis of biscoumarins. Horseradish peroxidase (HRP), in the presence of hydrogen peroxide (H₂O₂), has been effectively used to catalyze the dimerization of various coumarins, including those with a phenolic hydroxyl group. rsc.org The enzyme facilitates the one-electron oxidation of the phenolic substrate to form a radical, which then dimerizes. nih.gov
Research has shown that coumarins with a single substituted phenolic hydroxyl group can be selectively transformed into novel bicoumarins. rsc.org The yields of these biocatalytic dimerizations can range from 10% to 40%. rsc.org For the HRP-catalyzed dimerization of coumarins, optimized reaction conditions have been identified. rsc.org
Table 2: HRP-Catalyzed Dimerization of Coumarins - Optimized Conditions
| Parameter | Optimal Value |
| HRP Concentration | 1 g L⁻¹ |
| H₂O₂ Concentration | 0.66 M |
| pH | 3 |
| Temperature | 25 °C |
| Incubation Time | 15 min |
Source: Data compiled from a study on HRP-catalyzed formation of novel bicoumarins. rsc.org
A novel photobiocatalytic two-liquid-phase system has also been developed for the in-situ activation of HRP, avoiding the direct use of hydrogen peroxide. unitus.itresearchgate.net This system utilizes blue-LED driven oxidation of 2-methyltetrahydrofuran (B130290) to an hydroperoxide, which then activates the HRP for the regioselective coupling of hydroxyl-substituted coumarins. unitus.itresearchgate.net For instance, the reaction of umbelliferon (7-hydroxycoumarin) using this system resulted in a 40% substrate conversion, affording the corresponding bicoumarin in 80% yield based on the converted substrate. unitus.it
Ullmann-Type Coupling Reactions
The Ullmann reaction and its modern variations are powerful tools for the formation of biaryl linkages. These reactions typically involve the coupling of aryl halides in the presence of a metal, traditionally copper, but more recently, palladium and nickel have been shown to be effective catalysts. unitus.it
Nickel(0)-mediated Ullmann-type homocoupling of 4-halocoumarins presents a viable route to this compound. This reaction involves the reductive coupling of an aryl halide, such as 4-bromocoumarin or 4-chlorocoumarin, in the presence of a Ni(0) species. The active Ni(0) catalyst can be generated in situ from a Ni(II) precursor, such as NiCl₂(PPh₃)₂, by using a reducing agent like zinc powder. researchgate.net
The nickel-promoted Ullmann coupling can often be carried out under milder conditions compared to the traditional copper-mediated reactions. nih.gov While the Ullmann reaction is a well-established method for biaryl synthesis, specific examples detailing the Ni(0)-mediated homocoupling of 4-halocoumarins to form this compound, including precise reaction conditions and yields, are not extensively detailed in the readily available literature and would be a subject for further research.
Table 3: Hypothetical Data for Ni(0)-Mediated Ullmann Coupling This table is based on general conditions for Ni-catalyzed Ullmann-type reactions and requires specific experimental validation for the synthesis of this compound.
| Entry | Substrate | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromocoumarin | NiCl₂(PPh₃)₂ / Zn | DMF | 80 | 24 | Data not available |
| 2 | 4-Chlorocoumarin | Ni(COD)₂ / PPh₃ | Toluene | 100 | 18 | Data not available |
Asymmetric Ullmann Coupling for Atropoisomer Synthesis
The Ullmann coupling reaction, a copper-catalyzed condensation, and its modern variations, are fundamental in the formation of biaryl bonds. In the context of bicoumarins, this reaction holds potential for the atroposelective synthesis of axially chiral this compound derivatives. Atropisomers, stereoisomers arising from hindered rotation around a single bond, are of significant interest in medicinal chemistry and materials science.
While direct examples of asymmetric Ullmann coupling for the synthesis of 4,4'-bicoumarins are not extensively documented in the provided literature, the principles can be drawn from analogous systems. For instance, a nickel-catalyzed asymmetric Ullmann-type homocoupling of ortho-(iodo)arylphosphine oxides and phosphonates has been successfully employed to generate highly enantioenriched axially chiral bisphosphine oxides and bisphosphonates. nih.govorganic-chemistry.orgacs.orgnih.gov This methodology provides a practical route to previously challenging atroposelective biaryl bisphosphine ligands without the need for optical resolution. nih.govorganic-chemistry.orgacs.orgnih.gov The reaction conditions for such transformations have been optimized using various chiral ligands, nickel catalysts, and reductants, with the addition of cobalt phthalocyanine (B1677752) (CoPc) as a co-catalyst significantly enhancing enantioselectivity. organic-chemistry.org
The success of this nickel-catalyzed asymmetric Ullmann coupling for other classes of biaryls suggests its potential applicability to the synthesis of atropisomeric bicoumarins. Such a strategy would likely involve the coupling of a suitably substituted 4-halocoumarin derivative in the presence of a chiral nickel catalyst system. The choice of the chiral ligand would be crucial in dictating the stereochemical outcome of the reaction.
Table 1: Key Features of Asymmetric Ullmann Coupling for Biaryl Synthesis
| Aspect | Description | Potential Application to Bicoumarins |
|---|---|---|
| Reaction Type | Asymmetric homocoupling of aryl halides | Coupling of two 4-halocoumarin molecules |
| Catalyst System | Nickel catalyst with a chiral ligand (e.g., (pyridine)oxazoline) | A similar chiral nickel or copper-based system could be employed. |
| Key Advantage | Direct access to enantioenriched axially chiral biaryls without resolution | Direct synthesis of specific atropoisomers of this compound |
| Reported Substrates | ortho-(iodo)arylphosphine oxides and phosphonates | ortho-substituted 4-halocoumarins |
Condensation and Cascade Reactions
The Knoevenagel condensation is a cornerstone in the synthesis of coumarin (B35378) derivatives and is particularly well-suited for the preparation of certain this compound derivatives, most notably the class of compounds known as dicoumarols. The most prevalent strategy involves a domino Knoevenagel-Michael reaction between an aldehyde and two equivalents of 4-hydroxycoumarin. nih.gov
This reaction is typically catalyzed by a variety of catalysts, ranging from simple bases to more complex systems, and can often be performed under environmentally benign conditions. The mechanism initiates with the Knoevenagel condensation of an aldehyde with one molecule of 4-hydroxycoumarin to form a coumarin-based intermediate. This intermediate then undergoes a Michael addition with a second molecule of 4-hydroxycoumarin to yield the final biscoumarin product. acs.org
A wide array of aldehydes, including aromatic, heterocyclic, and aliphatic aldehydes, have been successfully employed in this reaction, demonstrating its broad scope. nih.gov The reaction conditions are often mild, and various catalytic systems have been developed to improve yields and reaction times, including the use of non-ionic surfactants, iron oxide nanoparticles, and L-tyrosine loaded nanoparticles (LTNPs) as an organocatalyst. organic-chemistry.org The use of "on water" methodologies and solvent-free conditions further enhances the green credentials of this synthetic route. organic-chemistry.org
Table 2: Knoevenagel-Michael Reaction for the Synthesis of Dicoumarol Derivatives
| Aldehyde Derivative | Catalyst/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Benzaldehyde | Sulfanilic acid/Water | 92 | lew.ro |
| 4-Chlorobenzaldehyde | Sulfanilic acid/Water | 95 | lew.ro |
| 4-Nitrobenzaldehyde | DBSA/EtOH:H₂O (1:1), reflux | 90 | acs.org |
| 4-Methoxybenzaldehyde | DBSA/EtOH:H₂O (1:1), MW | 90 | acs.org |
| 3-Nitrobenzaldehyde | LTNPs/Water | 93 | organic-chemistry.org |
| 4-Methylbenzaldehyde | LTNPs/Water | 90 | organic-chemistry.org |
The Perkin reaction is a classical method for the synthesis of coumarins, typically involving the condensation of a salicylaldehyde (B1680747) with an acetic anhydride (B1165640) in the presence of a weak base. scienceinfo.comresearchgate.netorganicreactions.orgwikipedia.org While the direct synthesis of the this compound scaffold via a Perkin reaction is not prominently described, this reaction has been ingeniously adapted to create other bicoumarin isomers, which speaks to its potential in this area.
A notable application of the Perkin reaction is in the synthesis of non-symmetrical 3,3'-bicoumarins. This strategy involves two sequential Perkin reactions. The first reaction is between a salicylaldehyde derivative and succinic anhydride to form a 2-(2-oxo-2H-chromen-3-yl)acetic acid. A subsequent Perkin condensation of this coumarin acetic acid derivative with a second, different salicylaldehyde in the presence of acetic anhydride leads to the formation of the non-symmetrical 3,3'-bicoumarin. arabjchem.org This iterative approach has been successfully used to synthesize several natural products, including arteminorin C, 3,3'-biisofraxidin, and biscopoletin. arabjchem.org
The mechanism of the Perkin reaction for coumarin formation is generally understood to proceed through an intramolecular aldol-type condensation of an O-acetyl salicylaldehyde intermediate. sciforum.net While this method is robust for single coumarin ring formation, its application to directly form a 4,4'-linkage would require a specifically designed starting material or a novel variation of the reaction conditions that promotes such a dimerization.
The Pechmann condensation is one of the most widely used methods for the synthesis of coumarins, owing to its operational simplicity and the ready availability of starting materials: a phenol and a β-ketoester, which react in the presence of an acid catalyst. acs.orgscienceinfo.comijsart.comderpharmachemica.comresearchgate.netwikipedia.orgresearchgate.netnih.govtaylorandfrancis.comresearchgate.net The reaction mechanism involves an initial transesterification followed by an intramolecular electrophilic aromatic substitution and subsequent dehydration. acs.orgwikipedia.org
While the Pechmann reaction is a mainstay for the synthesis of monomeric coumarins, its direct application to form the this compound scaffold is not a common strategy. However, there are instances where Pechmann-type conditions have led to related dimeric structures. For example, the reaction of resorcinols with dimethyl acetonedicarboxylate under Pechmann conditions has been reported to yield derivatives of 4,4'-spirodichroman-2-one as unexpected products. researchgate.net
A more direct, albeit multi-step, approach to biscoumarins involves the initial synthesis of alkyl-substituted 4-hydroxycoumarins via a Pechmann-type reaction. These monomers can then undergo a self-coupling reaction, for instance, under the influence of methylene (B1212753) iodide, to afford the final biscoumarin products. ekb.eg This highlights the utility of the Pechmann reaction in creating the necessary coumarin precursors for subsequent dimerization.
Table 3: Catalysts Used in Pechmann Condensation for Coumarin Synthesis
| Catalyst | Reaction Conditions | Key Advantage |
|---|---|---|
| Sulfuric Acid | Conventional heating | Classical and widely used |
| Phosphorus Pentoxide | Conventional heating | Effective dehydrating agent |
| Aluminum Chloride | Lewis acid catalysis | Can be used for less reactive phenols |
| Trifluoroacetic Acid | Milder acidic conditions | Reduces side product formation |
| SbCl₃–Al₂O₃ | Microwave irradiation, solvent-free | Short reaction times and high yields |
| Zn₀.₉₂₅Ti₀.₀₇₅O NPs | Heterogeneous catalysis | Recyclable and stable catalyst |
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a wide array of chemical transformations, including the synthesis of heterocyclic compounds like coumarins. nih.gov NHC catalysis often proceeds through unique reactivity modes, such as the generation of homoenolate equivalents, which can participate in cascade reactions to build molecular complexity rapidly. rsc.orgucsb.edu
The application of NHCs in the synthesis of coumarin derivatives has been demonstrated through various annulation strategies. For example, NHC-catalyzed [3+3] annulation of α,β-unsaturated aldehydes with 2-substituted 1,4-naphthoquinones provides functionalized dihydrocoumarins. nih.govchemrxiv.org In this process, an NHC-homoenolate intermediate undergoes a Michael-isomerization-lactonization cascade. nih.gov Another approach involves the NHC-catalyzed annulation of modified enals with heterocyclic C-H acids, which also furnishes coumarin-fused derivatives. nih.govnih.gov
A particularly relevant example is the NHC-catalyzed cascade reaction of 2'-hydroxy chalcones with enals, which leads to the diastereoselective synthesis of cyclopentane-fused coumarins. rsc.org The proposed mechanism involves the formation of a 6-membered lactone intermediate via acylation of the phenolic oxygen by an acyl azolium species, followed by dehydration to form the coumarin ring. rsc.org While a direct NHC-catalyzed synthesis of the parent this compound is not explicitly detailed in the provided search results, the versatility of NHC-catalyzed cascade reactions suggests that this is a promising avenue for future research in this area.
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are highly valued for their efficiency and atom economy. In the context of this compound synthesis, MCRs offer a streamlined approach to assembling these complex molecules.
As discussed in the Knoevenagel condensation section, the most prominent multicomponent synthesis of this compound derivatives is the one-pot reaction of 4-hydroxycoumarin (two equivalents) with an aldehyde (one equivalent). This reaction is often classified as a multicomponent reaction due to its convergent nature and the formation of multiple bonds in a single step. nih.govresearchgate.net
This approach has been extensively studied with a plethora of catalysts and reaction conditions to optimize yields and facilitate purification. nih.govlew.roscirp.org The use of catalyst-free conditions under microwave irradiation has also been reported, further enhancing the green and efficient nature of this transformation. nih.gov The reaction tolerates a wide range of functional groups on the aldehyde component, allowing for the synthesis of a diverse library of dicoumarol derivatives.
Beyond the synthesis of dicoumarols, other multicomponent reactions involving 4-hydroxycoumarin have been developed to access different heterocyclic scaffolds, demonstrating the versatility of 4-hydroxycoumarin as a building block in MCRs. arabjchem.orgnih.gov For instance, a ternary-catalytic multicomponent reaction involving a palladium catalyst, an amine, and a Brønsted acid has been developed for the construction of substituted 4-hydroxycoumarin derivatives with adjacent quaternary and tertiary stereocenters. rsc.org
Three-Component Reactions for Spiro-Bicoumarins
Three-component reactions have emerged as a powerful tool for the synthesis of complex molecular architectures like spiro-bicoumarins from simple starting materials in a single step, adhering to the principles of atom economy and procedural simplicity. A notable example is the base-mediated, three-component synthesis of pyran-fused biscoumarins. This reaction involves the coupling of 4-hydroxycoumarin with 4-chloro-3-formylcoumarin in ethanol. nih.gov
The reaction proceeds through a proposed mechanism initiated by the elimination of an ethoxide ion to form a pyrylium (B1242799) ion. The subsequent 1,2-addition of a nucleophile, such as the nitrogen from an aniline, onto the pyrylium ion yields a pyranoamine intermediate. This is followed by ring-opening to an imine, which then undergoes enol-keto tautomerization. A Current time information in Le Flore County, US.researchgate.net hydrogen shift and final intramolecular lactamization afford the pyridinone-fused coumarin product. nih.gov
A variety of spiro-bicoumarin derivatives can be synthesized using this methodology, with yields often ranging from good to excellent. The reaction conditions are generally mild, making this approach attractive for the generation of molecular diversity.
Table 1: Examples of Three-Component Synthesis of Pyran-fused Biscoumarins nih.gov
| Entry | Reactant 1 | Reactant 2 | Product | Yield (%) |
| 1 | 4-Hydroxycoumarin | 4-Chloro-3-formylcoumarin | 8-Ethoxy-6H,15H-chromeno[4',3':4,5]pyrano[3,2-c]chromene-6,15-dione | 50 |
| 2 | 4-Hydroxy-6-methylcoumarin | 4-Chloro-3-formylcoumarin | 8-Ethoxy-2-methyl-6H,15H-chromeno[4',3':4,5]pyrano[3,2-c]chromene-6,15-dione | Not Reported |
Enantioselective and Atroposelective Synthesis
The synthesis of enantiomerically pure bicoumarins is of great interest, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. Atropisomerism, a type of axial chirality arising from restricted rotation around a single bond, is a common feature in natural bicoumarins.
A powerful strategy for the atroposelective synthesis of axially chiral biaryls is the "lactone concept." This approach involves the intramolecular coupling of two aromatic rings linked by an ester bridge to form a biaryl lactone. These lactones are often configurationally unstable, allowing for dynamic kinetic resolution during a subsequent ring-opening step. This method provides access to either atropisomer from the same lactone intermediate by choosing the appropriate chiral reagent or catalyst for the stereoselective ring cleavage. A key advantage of this strategy is that any undesired stereoisomeric byproducts can often be recycled by relactonization.
The total synthesis of natural bicoumarins, such as (+)-isokotanin A, has been achieved using atropo-enantioselective strategies. A key step in the synthesis of (+)-isokotanin A is the formation of a configurationally stable seven-membered biaryl lactone. This lactone then undergoes a kinetic resolution via an atroposelective ring cleavage, allowing for the separation of the desired enantiomer. The absolute configuration of the final product can be confirmed by methods such as quantum chemical circular dichroism (CD) calculations. nih.gov
Another approach involves the asymmetric Ullmann coupling to construct the chiral biaryl axis, followed by selective demethylation to yield the natural product. The absolute configuration of naturally occurring (+)-isokotanin A has been assigned as aR. nih.gov
Table 2: Key Atropo-Enantioselective Strategies for Bicoumarin Synthesis
| Strategy | Key Step | Natural Product Target | Ref. |
| Lactone Method | Kinetic resolution of a configurationally stable biaryl lactone via atroposelective ring cleavage | (+)-Isokotanin A | nih.gov |
| Asymmetric Ullmann Coupling | Asymmetric Ullmann coupling and selective demethylation | (+)-Isokotanin A | nih.gov |
Green Chemistry Principles in Bicoumarin Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of bicoumarins.
The development of solvent-free and metal-free synthetic methods is a key goal in green chemistry. For the synthesis of nonsymmetrical 3,3'-bicoumarins, a Perkin reaction between a substituted 2-(2-oxo-2H-chromen-3-yl)acetic acid and a substituted salicylaldehyde can be performed without an external solvent and under metal-free conditions. This approach has been successfully used to synthesize natural products such as arteminorin C, 3,3'-biisofraxidin, and biscopoletin in yields ranging from 30% to 86%. ijcce.ac.ir
Ultrasound and microwave-assisted syntheses of biscoumarins from aldehydes and 4-hydroxycoumarin have also been reported. These methods often utilize molecular iodine as an efficient and inexpensive catalyst in a green solvent like ethanol, leading to high yields (80–94%) and short reaction times. researchgate.net
Table 3: Comparison of Green Synthesis Methods for Biscoumarins
| Method | Catalyst | Solvent | Energy Source | Yield (%) | Ref. |
| Perkin Reaction | None | Solvent-free | Conventional Heating | 30-86 | ijcce.ac.ir |
| Ultrasound-assisted | Molecular Iodine (10 mol%) | Ethanol | Ultrasound | 80-94 | researchgate.net |
| Microwave-assisted | Molecular Iodine (10 mol%) | Ethanol | Microwave | 80-94 | researchgate.net |
Photobiocatalysis and LED-driven reactions represent innovative green chemistry approaches that utilize light energy to drive chemical transformations, often under mild conditions. A blue-LED-driven two-liquid-phase system has been developed for the in situ activation of horseradish peroxidase (HRP) for the oxidative coupling of coumarins to bicoumarins. This system avoids the use of hydrogen peroxide, which can lead to enzyme denaturation and undesired side reactions. rsc.org
In this system, the blue LED light promotes the in situ oxidation of the green solvent 2-methyltetrahydrofuran to a hydroperoxide. This hydroperoxide, in turn, oxidizes the ferric heme of HRP to a ferryl intermediate, which then catalyzes the oxidative coupling of coumarins. This method has been successfully applied to the synthesis of both natural and synthetic bicoumarins, including the first synthesis of two natural C-2 symmetric bicoumarins derived from the coupling of scopoletin. rsc.org
Table 4: LED-Driven Photobiocatalytic Synthesis of Bicoumarins rsc.org
| Substrate | Product | Conversion (%) | Yield (%) |
| Scopoletin | Dimer of Scopoletin | 40 | 80 |
| 7-Hydroxycoumarin | Dimer of 7-Hydroxycoumarin | Not Reported | Not Reported |
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy Applications (IR, Raman)
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for investigating the molecular structure and bonding within [4,4'-Bi-2H-1-benzopyran]-2,2'-dione. Theoretical and experimental studies on coumarin (B35378) derivatives provide a framework for understanding the vibrational modes of this dimeric structure. The spectra are characterized by distinct bands corresponding to the stretching and bending vibrations of its constituent functional groups.
Key vibrational modes for coumarin-based structures typically include C-H stretching vibrations, which are observed in the high-frequency region of the spectra. ijres.org The double bond character of the C=O group in the pyrone ring results in a strong absorption band in the IR spectrum. ijres.org Furthermore, C-C stretching vibrations within the benzene (B151609) and pyrone rings give rise to a series of bands that are characteristic of the coumarin skeleton. ias.ac.in Computational studies using methods like Density Functional Theory (DFT) have been employed to calculate and assign these vibrational frequencies, showing good correlation with experimental data. ijres.orgrdd.edu.iqmdpi.commdpi.com
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |
| O-H Stretching (in hydrogen-bonded systems) | ~3400 | ijres.org |
| C-H Stretching (aromatic) | 3020 - 3150 | ijres.org |
| C=O Stretching | 1183 - 1210 | ijres.org |
| C-C Stretching (ring) | 1351 - 1663 | ias.ac.in |
This table presents typical wavenumber ranges for key vibrational modes in coumarin derivatives, which are analogous to those expected for this compound.
The presence of hydrogen-bonding interactions can significantly influence the vibrational spectra of coumarin derivatives. When the carbonyl group of the pyrone ring acts as a hydrogen bond acceptor, a noticeable shift in the C=O stretching frequency is typically observed in the IR spectrum. This shift to a lower wavenumber is indicative of the weakening of the C=O bond due to the formation of the hydrogen bond. rsc.org
For instance, studies on coumarin derivatives in the presence of proton donors have demonstrated the formation of intermolecular hydrogen bonds, which is reflected in the red-shift of the O-H stretching vibration in the IR spectrum. ijres.org The magnitude of this shift provides insight into the strength of the hydrogen bond. rsc.org Raman spectroscopy can also be employed to study hydrogen bonding, with changes in the frequency and intensity of the O-H stretching band providing valuable information. nih.gov
Electronic Spectroscopy (UV-Vis, Fluorescence)
Electronic spectroscopy provides critical information about the electronic transitions and photophysical properties of this compound. The extended π-conjugated system of the biscoumarin structure gives rise to characteristic absorption and emission spectra.
The UV-Vis absorption spectrum of coumarin derivatives is typically characterized by multiple absorption bands in the UV and visible regions, corresponding to π-π* transitions. srce.hrresearchgate.net For biscoumarin systems, these spectra can exhibit bicomponent features arising from both π-π* electronic transitions and Intramolecular Charge Transfer (ICT). srce.hr The position and intensity of these absorption bands are sensitive to the substitution pattern on the coumarin rings. srce.hr
Following electronic excitation, this compound and its derivatives can relax to the ground state via fluorescence emission. The fluorescence spectra of biscoumarins often show a significant Stokes shift, which is the difference between the absorption and emission maxima. srce.hr This large Stokes shift is indicative of a substantial change in the geometry and electronic distribution of the molecule in the excited state compared to the ground state. The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is also a key parameter in characterizing these compounds. mdpi.com
| Compound Type | Typical Absorption Maxima (nm) | Typical Emission Maxima (nm) | Reference |
| Coumarin Derivatives | 200 - 550 | Varies with substitution | srce.hr |
| Biscoumarin Dye | ~360 | 506 | srce.hr |
This table provides representative absorption and emission data for coumarin and biscoumarin derivatives.
Time-resolved fluorescence spectroscopy is employed to study the dynamics of the excited state of this compound. The fluorescence lifetime (τ) is a crucial parameter that describes the average time the molecule spends in the excited state before returning to the ground state. For many coumarin derivatives, fluorescence decays are single-exponential, but in certain environments or for specific structures, non-single-exponential decays can be observed, indicating more complex excited-state processes. mdpi.comnih.gov The fluorescence lifetime of coumarin derivatives can range from sub-nanoseconds to several nanoseconds. mdpi.com
The absorption and emission spectra of this compound are often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. mdpi.comacs.org A bathochromic (red) shift in the emission spectrum with increasing solvent polarity is commonly observed for coumarin derivatives, which indicates that the excited state is more polar than the ground state. researchgate.net This suggests a significant redistribution of π-electron density upon excitation, leading to a larger dipole moment in the excited state. acs.org
The solvatochromic shift method can be used to estimate the change in dipole moment between the ground and excited states. acs.orgresearchgate.net This information is valuable for understanding the nature of the electronic transitions and the extent of charge transfer character in the excited state.
The excited state of this compound can be deactivated through various radiative and non-radiative pathways. Fluorescence is the primary radiative decay process, while non-radiative decay can occur through mechanisms such as internal conversion, intersystem crossing to the triplet state, and quenching. nih.gov
Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. For coumarin derivatives, quenching can be induced by various molecules through mechanisms such as electron transfer, energy transfer, or the formation of non-fluorescent complexes. nih.govnih.gov The study of quenching mechanisms provides insights into the interactions of the excited state with its environment and can be investigated using steady-state and time-resolved fluorescence techniques. nih.govnih.gov In some coumarin systems, excited-state intramolecular proton transfer (ESIPT) can also act as a non-radiative deactivation channel. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
Specific ¹H and ¹³C NMR chemical shifts and coupling constants for this compound could not be located. For the parent compound, coumarin, the protons of the pyrone ring typically show characteristic signals. However, in the dimeric structure of 4,4'-bicoumarin, the linkage at the 4 and 4' positions would significantly alter the chemical environment of the protons and carbons in both benzopyran rings. Without experimental data, a precise analysis of its NMR spectrum remains speculative.
Mass Spectrometry for Molecular Characterization
Detailed mass spectrometry data, including specific fragmentation patterns for this compound, is not available. Generally, coumarins are known to undergo retro-Diels-Alder reactions and loss of carbon monoxide (CO) upon electron ionization. For a dimeric structure, the fragmentation would be expected to be more complex, potentially involving cleavage of the bond linking the two coumarin moieties, followed by the characteristic fragmentation of the monomeric units. However, without experimental spectra, this cannot be confirmed.
X-ray Crystallography for Solid-State Structure Determination
A definitive crystal structure for the unsubstituted this compound, including unit cell parameters, space group, and atomic coordinates, has not been found in the searched literature. While crystal structures for some substituted bicoumarin derivatives have been reported, this information cannot be directly extrapolated to the parent compound due to the influence of substituents on the crystal packing and molecular conformation.
Combined Spectroscopic Techniques (e.g., IR/UV Spectroscopy in Molecular Beams)
Specific Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound are not detailed in the available resources. The IR spectrum would be expected to show characteristic carbonyl stretching frequencies for the lactone rings. The UV-Vis spectrum would likely exhibit absorption maxima related to the extended π-system of the coupled benzopyran rings. Studies employing combined techniques like IR/UV spectroscopy in molecular beams, which provide highly detailed structural information, have not been found for this specific compound.
Computational and Theoretical Studies of 4,4 Bi 2h 1 Benzopyran 2,2 Dione
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like coumarin (B35378) derivatives to predict their geometries, electronic properties, and vibrational frequencies. nih.govresearchgate.net The B3LYP hybrid functional is commonly employed for such calculations, often paired with basis sets like 6-311++G(d,p) to ensure an accurate description of molecular geometries and hydrogen bonding. nih.gov
While direct studies on the mechanochemical dissociation of [4,4'-Bi-2H-1-benzopyran]-2,2'-dione are not extensively documented in the available literature, theoretical methods are well-suited for exploring its potential energy surfaces. Advanced ab initio techniques can be used to map out various photophysical processes, including channels for radiationless deactivation of excited states. rsc.org Such explorations can reveal pathways related to the inter-ring twist of the coumarin units or proton transfer events that lead to non-radiative decay. rsc.org These computational approaches are fundamental for understanding molecular stability and predicting how the molecule might respond to external forces or energy inputs, which is conceptually related to dissociation under mechanical stress. The rigidity of linkers between coumarin units can raise the energy barrier to conical intersections with the ground state, enhancing molecular stability. rsc.org
DFT calculations are instrumental in elucidating the electronic properties of bicoumarin systems. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov For instance, DFT calculations on a 3-methoxycarbonyl-4-hydroxy coumarin revealed a HOMO-LUMO gap of approximately 0.1656 eV. nih.gov
These computational methods are also used to predict spectroscopic properties. The theoretical vibrational frequencies calculated via DFT can be compared with experimental FT-IR spectra to assign vibrational modes. researchgate.net Furthermore, the Gauge-Including Atomic Orbitals (GIAO) method can be used to calculate NMR shielding constants, which are then compared with experimental ¹H and ¹³C NMR spectra. researchgate.net Theoretical calculations using B3LYP and HSEH1PBE levels of theory with a 6-311++G(d,p) basis set have been successfully applied to coumarin derivatives to support experimental findings. sysrevpharm.org
| Molecular Orbital | Energy (eV) |
|---|---|
| LUMO+1 (Second Lowest Unoccupied) | -0.07662 |
| LUMO (Lowest Unoccupied) | -0.09207 |
| HOMO (Highest Occupied) | -0.25767 |
| HOMO-1 (Second Highest Occupied) | -0.27091 |
The three-dimensional structure and conformational preferences of bicoumarins are crucial for their function and are frequently studied using a combination of experimental techniques and theoretical calculations. X-ray crystal structure analysis of a substituted 3,3'-bicoumarin revealed that the dihedral angle between the two coumarin units is 74.78 (14)°, indicating they are positioned nearly perpendicular to each other. nih.gov This twisted conformation is a common feature, arising from steric hindrance between the two halves of the molecule.
In derivatives such as benzylidene-bis-(4-hydroxycoumarin), intramolecular hydrogen bonds form between the hydroxyl group of one coumarin moiety and the carbonyl oxygen of the other. mdpi.com This interaction stabilizes the structure and leads to an anti-disposed conformation of the two coumarin units. rsc.orgmdpi.com DFT calculations can be used to compare the relative energies of different possible tautomers or conformers to predict the most stable form in the gas phase, which often shows good agreement with experimental solid-state structures. nih.govmdpi.com Quantum-mechanical calculations have also been used to confirm that specific conformations, such as a "crown-in" type, are favored in solution for certain complex coumarin derivatives. nih.gov
Ab Initio Methods in Electronic Structure Calculations
Ab initio quantum chemistry methods, which are based on first principles without the inclusion of empirical parameters, provide a high level of theory for studying molecular systems. Techniques such as Time-Dependent Density Functional Theory (TDDFT) have been used to investigate the quantum mechanical effects of chromophore aggregation in coumarin dimers. nih.gov These calculations help in constructing effective Hamiltonians to predict the excitonic properties of aggregate systems. nih.gov
For more complex phenomena, advanced methods like the second-order algebraic diagrammatic construction (ADC(2)) are employed. This approach has been used to explore the excited-state potential energy surfaces of bis-coumarins, revealing detailed mechanisms of radiationless deactivation. rsc.org In other contexts, DFT calculations at the B3LYP level are also referred to as ab initio methods and have been used to gain insight into the ionization and fragmentation characteristics of coumarins in mass spectrometry, as well as for determining their fundamental structural and vibrational properties. researchgate.netsemanticscholar.orgresearchgate.net
Molecular Dynamics Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. These simulations are valuable for understanding the dynamic behavior of bicoumarin systems in various environments. MD studies can be used to assess the stability of a ligand-protein complex, providing insights beyond the static picture offered by molecular docking. nih.govnih.gov For instance, simulations can track the orientation and solvation of a coumarin molecule at an interface, such as between water and air, revealing complex dynamics including diffusive movements and sudden reorientations. acs.org In the study of complex cyclic prodrugs containing a coumarin moiety, MD simulations, guided by distance restraints from NMR experiments, have been used to generate conformational families, identifying the most probable structures in solution. nih.gov
In Silico Docking for Molecular Interactions (e.g., Enzyme-Compound Interfaces)
In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. unpad.ac.id This method is extensively used to study how coumarin and bicoumarin derivatives interact with biological targets, such as enzymes and proteins, playing a crucial role in drug discovery. sysrevpharm.orgnih.gov
The process involves placing the ligand (the bicoumarin molecule) into the binding site of a target protein and calculating a score, typically the binding affinity in kcal/mol, which estimates the strength of the interaction. unpad.ac.id Studies on bis-(4-hydroxycoumarin) derivatives as potential antivirals for COVID-19 have used docking to identify interactions with the main protease. sysrevpharm.org The results of docking analyses are visualized to identify key interactions, such as hydrogen bonds and hydrophobic or π–π stacking interactions, between the ligand and specific amino acid residues in the protein's active site. nih.govnih.gov These insights help explain the molecule's biological activity and guide the design of more potent derivatives. nih.gov
| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Inhibition Constant (µM) |
|---|---|---|
| COVID-19 Main Protease (5R7Y) | -4.2 | 836.1 |
Reactivity and Mechanistic Investigations of 4,4 Bi 2h 1 Benzopyran 2,2 Dione
Photochemical Reactivity
The photochemical behavior of [4,4'-Bi-2H-1-benzopyran]-2,2'-dione is primarily characterized by its ability to undergo cleavage and dimerization reactions upon exposure to specific wavelengths of light. These reversible processes are central to its application in areas such as controlled release and optical healing of materials.
The cleavage of the cyclobutane (B1203170) ring in this compound is initiated by the absorption of ultraviolet (UV) light. This process occurs through a non-radiative, short-lived singlet excited state. rsc.org Upon photoexcitation, the dimer is excited from its ground state to an excited singlet state (S1). From this state, it can undergo intersystem crossing to a triplet state or, more commonly, relax back to the ground state, leading to the cleavage of the C-C bonds of the cyclobutane ring and the reformation of two coumarin (B35378) monomers. researchgate.net The entire process, from excitation to cleavage, is remarkably fast, occurring in less than 200 femtoseconds. rsc.orgresearchgate.net
Table 1: Quantum Yield of Dimer Splitting for Various Coumarin Dimers
| Dimer | Solvent | Quantum Yield (Φsp) |
|---|---|---|
| syn-head-to-tail (syn-ht) of parent coumarin | Various | 0.1–0.3 researchgate.net |
| anti-head-to-head (anti-hh) of 6-methylcoumarin | Various | 0.1–0.3 researchgate.net |
| syn-head-to-head (syn-hh) of 6-methylcoumarin | Various | 0.1–0.3 researchgate.net |
| anti-head-to-head (anti-hh) of 6-dodecylcoumarin | Various | 0.1–0.3 researchgate.net |
| anti-head-to-head (anti-hh) unsubstituted coumarin | Not specified | ~0.20 rsc.org |
Note: The quantum yield represents the efficiency of the photocleavage process.
The reverse reaction, photodimerization, is also a key aspect of the photochemistry of coumarin. Upon irradiation, coumarin molecules can undergo a [2+2] cycloaddition to form the this compound dimer. This process can result in the formation of four possible stereoisomers: syn head-to-head, anti head-to-head, syn head-to-tail, and anti head-to-tail. nih.gov
The formation of these stereoisomers is a highly regio- and stereoselective process. nih.gov The specific isomer that is preferentially formed depends on several factors, including the substitution pattern of the starting coumarin, the solvent used for the reaction, the concentration of the reactants, and the presence of a sensitizer. nih.gov For instance, the photodimerization of certain 2-alkoxy-2-oxo-2H-1,2-benzoxaphosphorine-3-carboxylates, which are analogues of coumarin, proceeds with high regioselectivity to form head-to-tail dimers, and stereoselectively to the anti head-to-tail isomer. nih.gov
The photochemical reactivity of this compound is highly dependent on the wavelength of the incident light. The photocleavage of the dimer is typically induced by high-energy UV photons, with wavelengths around 254 nm being effective for this process. researchgate.net In contrast, at wavelengths longer than 300 nm, the dimer is transparent and photochemically inert. nih.govacs.orgacs.orgnih.gov This wavelength-dependent behavior allows for a degree of control over the dimerization and cleavage reactions. For example, one wavelength of light can be used to induce dimerization, while another, shorter wavelength can be used to trigger the cleavage reaction.
Mechanochemical Reactivity
In addition to its photochemical properties, this compound also exhibits mechanochemical reactivity, meaning its chemical bonds can be broken or altered by the application of mechanical force.
When subjected to a tensile force, the cyclobutane ring of the dimer can be induced to dissociate. The mechanism of this force-induced dissociation can change depending on the magnitude of the applied force. acs.orgnih.gov In some cases, an increase in force can cause the dissociation mechanism to shift from a stepwise process to a concerted one. acs.orgnih.gov
The direction in which the force is applied to the molecule also plays a critical role. In head-to-head dimers, the phenyl groups can act as molecular levers, allowing for a systematic and predictable variation in the force sensitivity of the dissociation barriers based on the choice of the pulling axis. nih.govacs.orgacs.orgnih.gov For dimers pulled at the cyclobutane substituents, increasing force can eventually eliminate the outer dissociation barriers, leading to an asynchronous concerted scission above a certain threshold force. acs.orgnih.gov Conversely, when the dimer is pulled at the phenyl substituents, the scission of the first cyclobutane bond can be accompanied by rotation around the remaining scissile bond. acs.orgnih.gov
The kinetics of the dissociation of this compound can be considered under both strain-free (thermal) conditions and under mechanical stress. Both the strain-free and mechanochemical kinetics of the dimer's dissociation are highly tunable over a broad range of rates through simple chemical substitutions on the coumarin rings. nih.govacs.orgacs.orgnih.gov
Under strain-free conditions, the dissociation of head-to-tail dimers of unsubstituted coumarin is kinetically insignificant. nih.gov However, the application of mechanical force can significantly accelerate the reaction by lowering the activation energy barriers. rsc.org The pulling axis can control the mechanochemical kinetics independently of the electronic structure of the derivatives. acs.org This is in contrast to the strain-free kinetics, which are more directly influenced by the electronic effects of substituents. The less force-sensitive dissociation barriers of head-to-tail dimers are dominated by a combination of differential distortions of the reactant and transition state geometries by force, and a reduction in the number of thermally accessible conformers. acs.org
Table 2: Comparison of Dissociation Mechanisms
| Condition | Dissociation Mechanism | Key Influencing Factors |
|---|---|---|
| Strain-Free | Kinetically insignificant for some isomers nih.gov | Electronic structure, substitution patterns acs.org |
| Mechanochemical | Can be stepwise or concerted, tunable by force acs.orgnih.gov | Applied force, pulling axis, molecular levers nih.govacs.orgacs.orgnih.gov |
Structure-Reactivity Relationships in Mechanochemical Dissociation
The mechanochemical dissociation of coumarin dimers, including structures analogous to this compound, is profoundly influenced by their stereochemistry and the points of attachment for applied force. nih.govnih.gov Computational studies, specifically using DFT calculations, have elucidated that the kinetics and mechanisms of dissociation of coumarin dimers can be extensively tuned. nih.govnih.gov This tunability is a direct consequence of the dimer's structural characteristics.
| Dimer Isomer | Pulling Axis | Dissociation Barrier (kcal/mol) | Force Sensitivity |
| Head-to-head | Axial | High | High |
| Head-to-head | Equatorial | Low | Low |
| Head-to-tail | Axial | Moderate | Moderate |
| Head-to-tail | Equatorial | Moderate | Low |
Photomechanochemical Gating Concepts
The unique reactivity of coumarin dimers under dual stimuli of force and light has led to the development of photomechanochemical gating concepts. These systems act as molecular-level "AND" gates, where a chemical transformation or release of a molecule occurs only when two distinct stimuli are applied in a specific sequence.
AND Gate Functionality for Stimuli-Responsive Systems
Coumarin dimers serve as effective photomechanochemical AND gates. nih.govnih.gov These molecules are typically transparent and photochemically inert at wavelengths greater than 300 nm. nih.govnih.gov However, they can be designed to dissociate rapidly under the influence of a tensile force. nih.govnih.gov The resulting coumarin monomers are mechanochemically and thermally stable but can be engineered to release a payload upon irradiation with light of a specific wavelength. nih.govnih.gov
This sequential, dual-stimulus requirement constitutes the AND gate functionality:
Mechanical Stimulus (Input 1): Application of a tensile force induces the dissociation of the bicoumarin dimer into two coumarin monomers.
Photic Stimulus (Input 2): Subsequent irradiation of the coumarin monomers triggers a photochemical reaction, leading to the desired output.
This gating mechanism offers precise spatiotemporal control over chemical reactions, as the reaction will only proceed in regions where both mechanical stress and light are present. nih.govnih.gov
Controlled Small-Molecule Release Mechanisms
The AND gate functionality of coumarin dimers has been practically demonstrated in the controlled release of small molecules. nih.gov In a proof-of-concept study, a coumarin dimer was synthesized and its reactivity was characterized for the photomechanochemically controlled release of aniline, which in turn was used to control bulk gelation. nih.govnih.gov
The mechanism for this controlled release is as follows:
The this compound core is functionalized with a photolabile protecting group that cages a small molecule of interest.
Under mechanical stress, the dimer dissociates, exposing the photolabile groups on the resulting coumarin monomers.
Upon irradiation, typically with UV light, the photolabile group is cleaved, releasing the small molecule into the surrounding environment.
This controlled release strategy has potential applications in targeted drug delivery, self-healing materials, and catalysis, where the release of a therapeutic agent, healing agent, or catalyst can be triggered with high precision. nih.gov
| Stimulus | Dimer State | Payload | Release Status |
| None | Intact | Caged | No Release |
| Mechanical Force Only | Dissociated | Caged | No Release |
| Light Only | Intact | Caged | No Release |
| Mechanical Force then Light | Dissociated | Released | Release |
Reactions with Metal Salts (e.g., Thallium(III) Salts)
There is a notable lack of specific studies in the scientific literature detailing the direct reaction of this compound with thallium(III) salts. However, the potential reactivity can be inferred from the known properties of thallium(III) nitrate and thallium(III) acetate as strong oxidizing agents. slideshare.netwikipedia.orgyoutube.comnih.gov
Thallium(III) salts are known to react with various organic functional groups. For instance, thallium(III) nitrate is a versatile oxidizing agent that reacts with alkenes and alkynes to yield addition products. slideshare.netyoutube.com It is electrophilic in nature and its reactions are often accompanied by the reduction of Tl(III) to Tl(I). slideshare.net In the context of lactones, which share the ester functional group present in the pyranone rings of the bicoumarin, thallium(III) salts have been shown to induce lactonization in unsaturated carboxylic acids. tandfonline.comtandfonline.com
Given the electron-rich nature of the benzopyran rings in this compound, an electrophilic attack by the thallium(III) species is a plausible reaction pathway. This could potentially lead to oxidative coupling, ring-opening, or the introduction of functional groups derived from the thallium salt's counter-ions or the solvent. However, without experimental data, any proposed reaction mechanism remains speculative. Further research is required to elucidate the specific reactivity of this bicoumarin with thallium(III) salts.
Aminomethylation Reactions of Bicoumarin Derivatives
Aminomethylation, a form of the Mannich reaction, is a significant transformation for modifying the structure of coumarin and bicoumarin derivatives. Studies on 7'-hydroxy-3,4'-bicoumarins have demonstrated that these compounds can undergo aminomethylation. In these reactions, the 8'-aminomethyl derivatives are obtained through the interaction with aminals.
The aminomethylation of hydroxy-substituted bicoumarins typically proceeds via electrophilic substitution. The presence of a hydroxyl group on one of the coumarin rings activates the aromatic system towards electrophilic attack. The reaction introduces an aminomethyl group, such as a morpholinomethyl or piperidinomethyl group, onto the activated ring.
In the case of 7'-hydroxy-3,4'-bicoumarins, the aminomethylation occurs at the 8'-position. This regioselectivity is dictated by the directing effect of the 7'-hydroxyl group. The reaction conditions often involve refluxing the bicoumarin with the appropriate aminal in a solvent like dioxane.
| Bicoumarin Derivative | Amine | Product |
| 7'-hydroxy-3,4'-bicoumarin | Morpholine | 8'-(Morpholin-4-ylmethyl)-7'-hydroxy-3,4'-bicoumarin |
| 7'-hydroxy-3,4'-bicoumarin | Piperidine | 8'-(Piperidin-1-ylmethyl)-7'-hydroxy-3,4'-bicoumarin |
| 7'-hydroxy-3,4'-bicoumarin | Diethylamine | 8'-(Diethylaminomethyl)-7'-hydroxy-3,4'-bicoumarin |
Applications in Advanced Materials and Supramolecular Chemistry
Polymer Mechanochemistry Integration
Mechanochemistry focuses on the coupling of mechanical force and chemical reactions. In polymer science, this involves incorporating mechanically sensitive units, known as mechanophores, into polymer chains. When subjected to stress, these mechanophores can undergo specific chemical transformations, altering the material's properties.
Coumarin (B35378) Dimers as Mechanophores in Polymeric Systems
The cyclobutane (B1203170) ring of [4,4'-Bi-2H-1-benzopyran]-2,2'-dione serves as an effective mechanophore. When this dimer is integrated into the backbone of a polymer, the application of mechanical force, such as through sonication in solution or macroscopic deformation in a solid state, can induce the cleavage of the cyclobutane ring, a process known as mechanochemical cycloreversion. rsc.orgnih.govnih.gov This scission regenerates the two original coumarin monomers.
The activation of the coumarin dimer mechanophore is a promising strategy for developing stress-responsive polymeric materials. nih.govmdpi.com Researchers have incorporated these units into various polymers, including poly(methyl acrylate) and polyurethanes, to study their mechanochemical behavior. rsc.orgnih.gov The force required to cleave the dimer is typically lower than that needed to break the covalent bonds of the polymer backbone, making the dimer a selective "weak link" for molecular damage detection. nih.gov This property allows for the controlled response to mechanical stress, triggering changes in the material before catastrophic failure occurs. For instance, incorporating coumarin dimer cross-linkers into polyurethane elastomers has been shown to dramatically enhance mechanical properties such as tensile strength, elongation at break, and toughness. rsc.org
Optical Healing of Materials through Photodimerization/Photocleavage Cycles
One of the most significant applications of the coumarin dimer system is in self-healing materials. The reversibility of the coumarin dimerization process is key to this functionality. Damage in a polymer network containing coumarin dimers, which may have been induced mechanically, can be "healed" through a two-step optical process.
First, irradiation with short-wavelength UV light (typically < 260 nm) can cleave any remaining dimers on the fractured surfaces, generating reactive coumarin moieties. nih.govrsc.org Subsequently, exposing the damaged area to longer-wavelength UV light (> 300 nm) initiates the [2+2] cycloaddition of the coumarin units across the interface of the crack, reforming the dimer and repairing the damage. rsc.orgmdpi.com This photodimerization recreates covalent bonds, effectively mending the material. This cycle of photocleavage and photodimerization can be repeated, allowing for multiple healing events and extending the lifetime of the material. rsc.org This strategy has been successfully demonstrated in polyurethane films and hydrogels, where cuts and scratches have been visually and mechanically shown to heal upon UV irradiation. nih.govrsc.org
Stimuli-Responsive Materials Design
Stimuli-responsive, or "smart," materials can change their properties in response to external signals. The photo- and mechano-responsive nature of the coumarin dimer system makes it an excellent candidate for designing such materials.
Photochromic Materials Based on Bicoumarins
Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. amanote.com Materials based on bicoumarins (this compound) exhibit photochromic behavior due to the reversible photodimerization and photocleavage reactions. researchgate.net
The coumarin dimer itself is typically colorless and does not absorb light in the same region as the coumarin monomer. nih.gov Upon irradiation with short-wavelength UV light (e.g., 254 nm), the dimer cleaves, generating two coumarin molecules. researchgate.netfrontiersin.org This change in molecular structure leads to a change in the material's absorption of light, often resulting in the appearance of color or a change in its UV-Vis spectrum. The process is reversible; irradiation with longer-wavelength UV light (>300 nm) promotes dimerization, returning the system to its original, colorless state. researchgate.net This light-switchable property is being explored for applications in optical data storage and light-responsive coatings. frontiersin.org
Load-Induced Fluorescence and Mechanochromism
When embedded in a polymer matrix, the coumarin dimer can act as a latent fluorophore and chromophore, revealing damage through optical signals. This phenomenon is known as mechanochromism (a change in color) or mechanofluorescent response. nih.gov The this compound dimer typically exhibits minimal or no fluorescence. nih.gov However, when a mechanical load is applied to the polymer, the cyclobutane ring of the dimer cleaves, generating the constituent coumarin monomers. nih.gov These resulting coumarin units are often fluorescent.
This "turn-on" fluorescence provides a direct and visible method for detecting mechanical stress and damage at the molecular level, often before macroscopic cracks become visible. nih.govnih.gov The intensity of the fluorescence can be correlated with the extent of bond scission, allowing for quantitative damage assessment. This principle has been demonstrated in elastomer nanocomposites, where strain-induced scission of coumarin dimers was detected and quantified by fluorescence spectroscopy. nih.gov
| Property | State of Coumarin Unit | Stimulus | Observed Effect | Application |
|---|---|---|---|---|
| Mechanophore Activation | Dimer (Cyclobutane) | Mechanical Force (e.g., Stress, Sonication) | Cleavage to Monomers | Stress Sensing, Damage Initiation Point |
| Mechanochromism | Dimer (Non-absorbing) | Mechanical Force | Color Change (Monomer Absorption) | Visual Damage Detection |
| Load-Induced Fluorescence | Dimer (Non-fluorescent) | Mechanical Force | Fluorescence "Turn-On" (Monomer Emission) | Microdamage Detection and Quantification |
Supramolecular Assemblies and Host-Guest Interactions
Supramolecular chemistry involves the study of systems composed of discrete numbers of molecules held together by non-covalent interactions. The photodimerization of coumarin can be controlled and utilized within these assemblies to create complex, functional architectures.
Host-guest chemistry plays a significant role in directing the outcome of coumarin photodimerization. By encapsulating coumarin molecules within the cavity of a host molecule, it is possible to pre-organize them, thereby controlling the regio- and stereoselectivity of the dimerization reaction. nih.gov For example, hosts like cyclodextrins, cucurbiturils, and pillar nih.govarenes have been used to influence the formation of specific dimer isomers. rsc.orgnih.govrsc.orgmdpi.com In some cases, the host cavity can hinder the photodimerization reaction altogether by isolating the coumarin guest. rsc.org
This controlled dimerization can be used to drive the formation of supramolecular structures. For instance, coumarin-functionalized molecules can self-assemble into fibers or other aggregates. Upon irradiation, the photodimerization acts as a covalent cross-linking step, locking the supramolecular structure in place and transitioning a solution into a gel (sol-to-gel transition). nih.gov This process can be reversible, with shorter wavelength light cleaving the cross-links and weakening the gel. This approach allows for the creation of photo-responsive hydrogels and other soft materials where properties like mechanical strength can be precisely tuned with light. rsc.orgnih.gov
| Host Molecule | Interaction Type | Effect on Dimerization | Resulting Supramolecular Structure/Application |
|---|---|---|---|
| γ-Cyclodextrin (γ-CD) | Host-Guest Encapsulation (2:1) | Forms supramolecular cross-linker | Tough, self-healing hydrogels rsc.org |
| Cucurbit mdpi.comuril | Host-Guest Encapsulation | Catalyzes selective photodimerization | Control over dimer isomer formation mdpi.com |
| Pillar nih.govarene | Host-Guest Encapsulation | Hinders photodimerization | Control of supra-amphiphile self-assembly rsc.org |
| Bis-urea Amphiphile | Co-assembly | Acts as photo-crosslinker within fibers | Photo-responsive supramolecular hydrogels nih.gov |
Bicoumarins in Supramolecular Polymer Construction
Bicoumarins and their derivatives are valuable building blocks in the construction of supramolecular polymers due to their ability to form non-covalent interactions and undergo reversible photodimerization. The [2πs + 2πs] cycloaddition reaction of the coumarin moieties upon irradiation with UV light (typically >300 nm) allows for the formation of cyclobutane bridges, leading to the cross-linking of polymer chains. nih.gov This process is often reversible by applying a shorter wavelength of UV light (<290 nm), which cleaves the cyclobutane ring and regenerates the coumarin units. nih.gov This photo-reversibility is a key feature for creating "smart" materials with tunable properties.
Supramolecular polymer networks can be formed using coumarin monomers in water, demonstrating properties such as high viscoelasticity and rapid self-healing. rsc.org For instance, a water-soluble coumarin monomer can form a homoternary complex with a γ-cyclodextrin macrocyclic host, which then acts as a supramolecular crosslinker. rsc.org The resulting hydrogel, formed by in situ polymerization, exhibits both photo and thermal responsiveness. rsc.org The viscoelasticity of such a system can be enhanced through the [2+2] coumarin dimerization within the γ-CD cavity upon UV irradiation. rsc.org
Furthermore, the introduction of a photolabile coumarin group at the terminal end of a monomer containing a dibenzo-24-crown-8 (B80794) (DB24C8) macrocycle and a dibenzylammonium (DBA) site can control supramolecular polymerization. researchgate.net UV light exposure removes the coumarin protector, allowing the monomer to self-assemble into supramolecular polymers through host-guest interactions between the DB24C8 and DBA units. researchgate.net
Interactions with Biomolecular Systems (e.g., Serum Albumins, from a chemical interaction perspective)
The interaction of coumarin derivatives with serum albumins, such as human serum albumin (HSA) and bovine serum albumin (BSA), is a critical area of study from a chemical interaction perspective, as it influences their transport and bioavailability. These interactions are primarily investigated using fluorescence spectroscopy, as the intrinsic fluorescence of serum albumins is quenched upon binding with coumarins.
Studies on various 7-aminocoumarins have shown significant changes in fluorescence intensity, emission maxima, and anisotropy upon interaction with HSA. nih.gov For instance, the interaction of Coumarin-343 with both HSA and BSA has been extensively studied, revealing binding constants on the order of 10^5 mol·L−1 and a 1:1 stoichiometry. mdpi.com These studies identified that the primary binding site for this coumarin derivative is drug site I (DS1), located in subdomain IIA of both proteins. mdpi.com The binding is driven by forces such as hydrogen bonding and hydrophobic interactions. bohrium.com
The conformation of the bound coumarin can differ between HSA and BSA, leading to variations in induced circular dichroism (ICD) signals, highlighting the influence of the protein's structure on the interaction. mdpi.com The binding of coumarin isomers, pimpinellin (B192111) and isopimpinellin, to HSA also occurs primarily at site I in the IIA subdomain, causing changes in the microenvironment of the surrounding amino acid residues. bohrium.com
Below is a table summarizing the binding parameters of a coumarin derivative with serum albumins.
| Coumarin Derivative | Protein | Binding Constant (K_a) [mol·L⁻¹] | Stoichiometry (n) | Primary Binding Site |
| Coumarin-343 | HSA | 2.1 x 10⁵ | ~1 | Drug Site I (DS1) |
| Coumarin-343 | BSA | 6.5 x 10⁵ | ~1 | Drug Site I (DS1) |
Data sourced from fluorescence quenching studies. mdpi.com
Fluorescent Probes and Sensors
The inherent fluorescence of the bicoumarin scaffold and its derivatives makes them excellent candidates for the development of fluorescent probes and sensors for various analytes and environmental parameters. acs.org
Design Principles for pH-Responsive Probes
The design of pH-responsive probes based on coumarins often involves the strategic incorporation of acidic or basic functional groups that can be protonated or deprotonated in response to changes in pH. This alteration in the electronic state of the molecule subsequently modulates its fluorescence properties, leading to a "turn-on" or "turn-off" response, or a ratiometric shift in the emission wavelength.
One common strategy is the integration of a pH-sensitive heterocycle into the coumarin skeleton. frontiersin.org Upon acidification, the heterocycle can undergo a ring-opening reaction, which extends the π-conjugation of the fluorophore and causes a bathochromic shift (a shift to longer wavelengths) in both the absorption and emission spectra. frontiersin.orgfrontiersin.org This creates an equilibrium between two fluorescent species, allowing for ratiometric pH sensing by measuring the ratio of their emission intensities. frontiersin.orgfrontiersin.org The sensitivity of these probes to a specific pH range can be fine-tuned by modifying the structure of the heterocyclic ring and its substituents. frontiersin.org
Another approach involves the use of amino groups on the coumarin core. researchgate.netbohrium.com Protonation of the amino group in highly acidic conditions can lead to a significant increase in fluorescence intensity, a phenomenon that can be explained by the suppression of the photoinduced electron transfer (PET) quenching mechanism that is active in the neutral form. researchgate.netbohrium.com
Amine/Ammonia (B1221849) Sensing Applications
A novel bicoumarin-based fluorescent and colorimetric probe, 7,7′-(acetoxy)-3,3′-(p-phenylene)bis(coumarin) (apbis-c), has been developed for the highly sensitive detection of amines and ammonia. rsc.orgrsc.org This probe exhibits instant color changes and real-time fluorescence responses upon treatment with various primary and secondary aliphatic amines, as well as ammonia, in solution. rsc.orgrsc.org
The sensing mechanism is based on the interaction of the amine or ammonia with the probe, which leads to a distinct change in its photophysical properties. Paper-based sensors created by depositing this bicoumarin derivative on filter paper have demonstrated a high selectivity and sensitivity for ammonia vapor in the air, with a detection limit as low as 0.71 ppm (calculated). rsc.orgrsc.org This makes such probes useful for practical applications like monitoring food spoilage. rsc.orgrsc.org
Bioimaging and Sensing within Chemical Biology Contexts
Coumarin-based fluorescent probes are widely utilized in bioimaging and chemical biology due to their excellent photophysical properties, including high quantum yields and large Stokes shifts, as well as their biocompatibility. researchgate.net Benzo[g]coumarins, which are π-extended derivatives, are particularly advantageous for bioimaging as they often exhibit red or far-red fluorescence and a large two-photon absorption cross-section, making them suitable for two-photon microscopy (TPM) for deep tissue imaging. nih.gov
These probes can be designed to be fluorogenic, meaning they are non-fluorescent until they react with a specific target, which minimizes background noise in cellular imaging. rsc.org For example, coumarin-based probes have been developed for imaging glycoproteins in living cells. rsc.org The supramolecular assembly of coumarin derivatives with hosts like sulfobutylether-β-cyclodextrin can enhance their fluorescence and photostability, leading to improved bioimaging capabilities, as demonstrated by the staining of a Drosophila fly gut. frontiersin.org
Furthermore, coumarin derivatives have been engineered to act as fluorescent probes for a variety of biologically important species, including metal ions, reactive oxygen species, and disease biomarkers. nih.gov For instance, a coumarin derivative, SWJT-14, has been synthesized to differentiate between the biothiols cysteine, homocysteine, and glutathione (B108866) in aqueous solutions and has been successfully applied for their detection in cells. nih.gov
Integration into Functional Polymeric Systems (e.g., Polyurethanes)
The incorporation of coumarin and bicoumarin moieties into polymeric systems, such as polyurethanes, imparts them with "smart" and functional properties. mdpi.comnih.gov The photo-dimerization of coumarin units via [2+2] cycloaddition is a key mechanism for creating photo-responsive polyurethanes. nih.govacs.org
Hydroxy-functionalized coumarins and their dimers can be used as chain extenders or incorporated as pendant groups in the synthesis of polyurethanes. mdpi.com For example, a di-hydroxylated coumarin dimer can be reacted with an isocyanate-terminated prepolymer to synthesize polyurethanes. mdpi.com The photodimerization of the coumarin units within the polymer matrix can be used to induce cross-linking, which can alter the material's mechanical and thermal properties. mdpi.comacs.org This photo-reversibility also allows for the development of self-healing polyurethanes. acs.org
The integration of an isomer-pure intramolecular coumarin dimer (ICD) into polyurethanes allows for the decoupling of the material's optical properties from its degree of cross-linking. acs.org By varying the content of the ICD in the polyurethane, the refractive index of the material can be tuned. acs.org
A summary of the effects of integrating coumarin derivatives into polyurethanes is presented in the table below.
| Integration Strategy | Functional Property | Underlying Mechanism |
| Coumarin diol as chain extender | Photo-crosslinking, enhanced mechanical performance | [2+2] cycloaddition of coumarin units |
| Pendant coumarin groups | Photo-reversibility, self-healing | Reversible [2+2] cycloaddition |
| Intramolecular coumarin dimer (ICD) | Tunable refractive index | Decoupling of optical properties from cross-linking |
Information compiled from various studies on coumarin-functionalized polyurethanes. mdpi.comacs.org
Insufficient Research Data on this compound for Specified Advanced Applications
Initial investigations into the chemical compound this compound reveal a significant lack of specific research pertaining to its applications in several advanced fields. Despite a thorough search of scientific literature, no dedicated studies or detailed findings were identified that directly link this compound to chemical triggering mechanisms for controlled release, its use in light-harvesting structures, or its role in surface modification and patterning strategies.
The current body of scientific knowledge appears to focus on broader categories of benzopyran derivatives, with research highlighting their general synthesis and potential biological activities. However, the specific dimer, this compound, remains largely unexplored in the contexts of advanced materials and supramolecular chemistry as outlined.
Consequently, a detailed and scientifically accurate article on the specified topics of chemical triggering mechanisms, light-harvesting structures, and surface modification strategies focusing solely on this compound cannot be generated at this time due to the absence of foundational research. The principles of supramolecular chemistry, controlled release, and light-harvesting are well-established for other molecular systems, but their specific application to this particular compound has not been documented in available scientific literature.
Further experimental research would be necessary to determine if this compound possesses properties that would make it a suitable candidate for these advanced applications. Without such data, any discussion would be purely speculative and would not meet the required standards of scientific accuracy.
Q & A
Q. What are the optimal synthetic routes for [4,4'-Bi-2H-1-benzopyran]-2,2'-dione, and how can purity be maximized?
Methodological Answer: Synthesis typically involves cross-coupling reactions of substituted chromene precursors under catalytic conditions. For example, Ag₂O-mediated oxidation of methyl-substituted intermediates (as seen in bipyridine derivatives) can yield diones with high purity (85% yield) . Purification via recrystallization or HPLC using acetonitrile/water gradients is recommended. Yield optimization may require inert atmospheres (argon) to prevent oxidation byproducts .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
Q. How can structural elucidation be performed for crystalline derivatives of this compound?
Methodological Answer: Single-crystal X-ray diffraction (XRD) is the gold standard. Hirshfeld surface analysis at varying temperatures (e.g., 130–300 K) can map intermolecular interactions, such as hydrogen bonding and π-π stacking, critical for stability . Computational tools (DFT) supplement experimental data to validate bond angles and torsional strain .
Q. What are the key considerations for assessing the compound’s stability under laboratory conditions?
Methodological Answer:
- Thermal stability: TGA/DSC analysis under nitrogen/air atmospheres identifies decomposition temperatures .
- Photostability: Exposure to UV light (e.g., 254 nm) with periodic HPLC monitoring detects photodegradation products .
- Storage: Argon-filled vials at -20°C prevent oxidation and hydrolysis .
Advanced Research Questions
Q. How does this compound interact with transition metals, and what applications arise from its coordination chemistry?
Methodological Answer: The dione moiety can act as a bidentate ligand. Titration with metal salts (e.g., Fe²⁺, Ru³⁺) in ethanol/water mixtures, monitored by UV-vis spectroscopy, reveals bathochromic shifts indicative of complexation. Applications include luminescent sensors or catalysts, as demonstrated in Ru(II)-bipyridine systems .
Q. What mechanistic insights explain the compound’s reported physiological activity in vitro?
Methodological Answer:
- Cytotoxicity assays (MTT): Dose-response curves (0–100 µM) in cancer cell lines (e.g., HeLa) quantify IC50 values .
- ROS detection: Fluorescent probes (e.g., DCFH-DA) measure oxidative stress induction .
- Molecular docking: Simulations with enzymes (e.g., cytochrome P450) predict binding affinities and inhibitory mechanisms .
Q. How can computational methods predict the compound’s reactivity in radical-mediated reactions?
Methodological Answer:
- DFT calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to identify radical stabilization sites (e.g., carbonyl groups) .
- Electrostatic potential maps: Visualize electron-deficient regions prone to nucleophilic attack .
- Kinetic studies: Monitor HAT (hydrogen atom transfer) rates using EPR spectroscopy with TEMPO as a radical trap .
Q. What strategies improve solubility for in vivo pharmacokinetic studies?
Methodological Answer:
- Co-solvent systems: Use cyclodextrins (e.g., HP-β-CD) or PEG-400 in saline to enhance aqueous solubility .
- Nanoformulation: Encapsulate in PLGA nanoparticles (size ~150 nm via DLS) for sustained release .
- LogP measurement: Reverse-phase HPLC (C18 column) determines partition coefficients to guide formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
